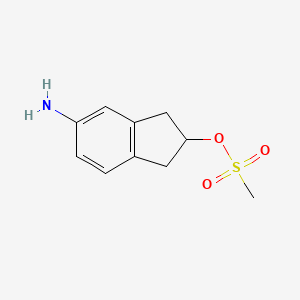
5-Amino-2,3-dihydro-1H-inden-2-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2,3-dihydro-1H-inden-2-yl methanesulfonate is a chemical compound with the molecular formula C10H13NO3S It is a derivative of indene, a bicyclic hydrocarbon, and contains an amino group and a methanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-dihydro-1H-inden-2-yl methanesulfonate typically involves the following steps:
Starting Material: The synthesis begins with indene, which undergoes a series of reactions to introduce the amino and methanesulfonate groups.
Amination: Indene is first subjected to an amination reaction to introduce the amino group at the 5-position. This can be achieved using reagents such as ammonia or amines under suitable conditions.
Methanesulfonation: The resulting amino-indene compound is then reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methanesulfonate group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2,3-dihydro-1H-inden-2-yl methanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonate group to a thiol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Amino-2,3-dihydro-1H-inden-2-yl methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-2,3-dihydro-1H-inden-2-yl methanesulfonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methanesulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5,6-Diethyl-2,3-dihydro-1H-inden-2-yl methanesulfonate
- 5-Amino-2,3-dihydro-1H-inden-2-yl chloride
- 5-Amino-2,3-dihydro-1H-inden-2-yl acetate
Uniqueness
5-Amino-2,3-dihydro-1H-inden-2-yl methanesulfonate is unique due to the presence of both an amino group and a methanesulfonate group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
1701450-93-2 |
|---|---|
Fórmula molecular |
C10H13NO3S |
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
(5-amino-2,3-dihydro-1H-inden-2-yl) methanesulfonate |
InChI |
InChI=1S/C10H13NO3S/c1-15(12,13)14-10-5-7-2-3-9(11)4-8(7)6-10/h2-4,10H,5-6,11H2,1H3 |
Clave InChI |
LODRPFNREHPJHT-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC1CC2=C(C1)C=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)
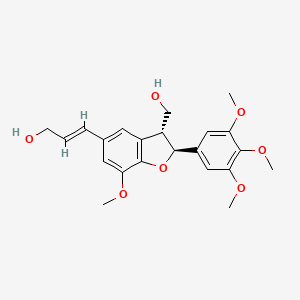

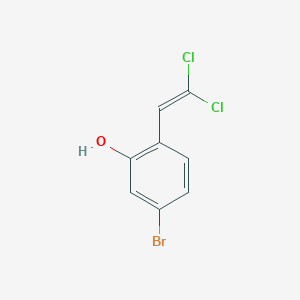

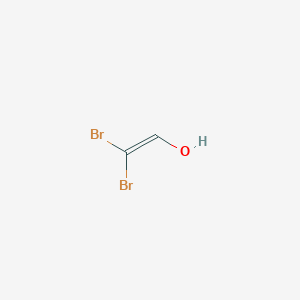
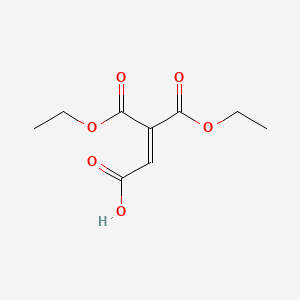
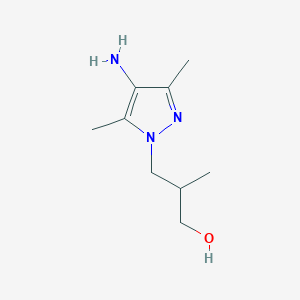
![4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid](/img/structure/B13063023.png)
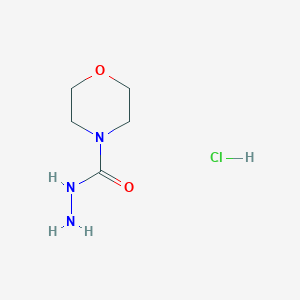
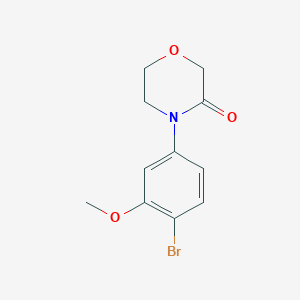


![Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13063053.png)
